2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine is a complex organic compound that combines a thiophene ring with an oxadiazole moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, materials science, and biological research. The presence of both thiophene and oxadiazole rings enhances the compound's potential as a pharmacological agent, particularly in targeting various enzymes and receptors.
Research on compounds similar to 2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine has been documented in various studies focusing on the synthesis and biological evaluation of oxadiazole derivatives. These studies highlight the importance of heterocycles in drug discovery and their applications in developing new therapeutic agents .
This compound falls under the classification of oxadiazoles, specifically the 1,2,4-oxadiazole family. Oxadiazoles are characterized by their five-membered ring structure containing two nitrogen atoms and three carbon atoms. They are known for their potential applications as antimicrobial agents, anticancer compounds, and in organic electronics due to their unique electronic properties.
The synthesis of 2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine typically involves multi-step reactions. One common method includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or isatoic anhydrides under basic conditions.
The molecular structure of 2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine consists of:
The molecular formula is typically represented as CHNS, with a molecular weight of approximately 232.31 g/mol. The compound's structural complexity allows for various interactions with biological targets.
2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine can undergo several chemical reactions:
Common reagents used include:
The mechanism of action for 2-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine largely depends on its specific biological targets. Compounds in this class typically interact with enzymes or receptors involved in various biochemical pathways.
Research indicates that such compounds can act as enzyme inhibitors or modulators within metabolic pathways, potentially disrupting disease processes at the cellular level . The specific pathways affected depend on the target enzyme's role in metabolism or signaling.
Key chemical properties include:
Relevant data from studies suggest that variations in substituents can significantly alter these properties and their corresponding biological activities .
The compound has several potential applications:
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This electron-deficient heterocycle exhibits exceptional metabolic stability and versatile drug-like properties, enabling diverse molecular interactions with biological targets. The structural robustness of the 1,2,4-oxadiazole core, combined with its synthetic accessibility, has established it as a cornerstone in rational drug design across therapeutic areas including oncology, infectious diseases, and central nervous system disorders [1] [2]. The incorporation of ethylamine functionality at the C5 position, as seen in 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine, further enhances target engagement capabilities through protonation and hydrogen bonding interactions, making this structural motif particularly valuable for bioactive molecule development.
The journey of 1,2,4-oxadiazoles in medicinal chemistry began in 1884 with their first synthesis by Tiemann and Krüger, who originally classified these heterocycles as "furo[ab1]diazoles" [1]. Despite this early discovery, significant medicinal exploration remained dormant until the 1960s, when researchers recognized their propensity for photochemical rearrangements and thermal reactivity. A pivotal milestone occurred in 1960 with the introduction of oxolamine (Perebron®), marking the first commercial drug incorporating the 1,2,4-oxadiazole nucleus as a cough suppressant [1] [2]. This breakthrough demonstrated the pharmacological relevance of this heterocyclic system and stimulated further investigation.
The late 20th century witnessed accelerated development, with perfluoroalkylated oxadiazoles (first synthesized in 1965) gaining prominence for fluoroorganic modification of macromolecules and biocompatible polymers [1]. Contemporary drug discovery has yielded numerous clinically significant 1,2,4-oxadiazole-containing agents, including:
The discovery of naturally occurring 1,2,4-oxadiazoles, such as phidianidines A and B from the sea slug Phidiana militaris in 2011, further validated the biological significance of this heterocyclic system. These marine alkaloids exhibit potent in vitro cytotoxicity against mammalian cell lines and selective agonism at protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptors, highlighting the privileged status of this scaffold in evolutionarily refined bioactive compounds [2].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960 | Introduction of oxolamine (Perebron®) | First therapeutic agent containing 1,2,4-oxadiazole nucleus |
1965 | Synthesis of perfluoroalkylated oxadiazoles | Enabled fluoroorganic modification of macromolecules |
1968 | Pioneering photochemistry studies by Newman | Revealed photoisomerization to 1,3,4-oxadiazoles |
2011 | Isolation of phidianidines A and B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
2020s | Multitarget agents for neurodegenerative diseases and cancer | Exploitation of hybrid pharmacophores for complex pathologies |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carboxylic acid derivatives, particularly esters and amides, addressing metabolic instability while maintaining target engagement. This bioisosteric replacement strategy capitalizes on several key physicochemical advantages:
Metabolic Stability: Unlike hydrolytically labile esters and amides, the 1,2,4-oxadiazole ring demonstrates exceptional resistance to enzymatic and chemical degradation. This property significantly enhances the pharmacokinetic profile of drug candidates, as evidenced by the oral bioavailability of drugs like ataluren [2] [4]. The heterocycle's resilience stems from its aromatic character and the high energy barrier for ring opening under physiological conditions.
Electronic Profile: Quantum mechanical studies reveal that 1,2,4-oxadiazole exhibits an electron-withdrawing effect comparable to nitro or cyano groups, with enhanced electron deficiency at the C5 position relative to C3 [1]. This polarized electronic structure facilitates dipole-dipole interactions and hydrogen bonding through the nitrogen atoms, while the oxygen atom acts as a hydrogen bond acceptor. The intrinsic asymmetry of the ring creates a directional electronic effect that can be strategically exploited in drug design—substituents at C5 experience stronger electron withdrawal than those at C3.
Conformational Restriction: The planar, rigid structure of the 1,2,4-oxadiazole ring reduces conformational entropy upon target binding, potentially enhancing binding affinity. This preorganization effect is particularly valuable when replacing flexible ester or amide linkages, as demonstrated in protease inhibitors where the oxadiazole maintains optimal geometry for active site interactions [9].
Dipole Moment: With a calculated dipole moment of approximately 3.5-4.0 D, the 1,2,4-oxadiazole ring mimics the polarity of ester groups (∼1.8-2.0 D) while offering superior directionality. This property facilitates optimal orientation within binding pockets, particularly those accommodating carboxylic acid derivatives [1].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Relative to Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (hydrolysis susceptibility) | High (resistant to hydrolysis) | Improved oral bioavailability, longer half-life |
Electronic Effect | Moderate electron withdrawal | Strong electron withdrawal | Enhanced binding to electron-deficient pockets |
Hydrogen Bonding Capacity | 1-2 H-bond acceptors | 2-3 H-bond acceptors | Improved target affinity and selectivity |
Conformational Flexibility | High (rotatable bonds) | Low (planar, rigid structure) | Reduced entropic penalty upon binding |
Dipole Moment | 1.8-2.0 D | 3.5-4.0 D | Optimized orientation in binding sites |
In the specific case of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine, the ethylamine side chain introduces a protonatable center that facilitates ionic interactions with biological targets, while the thiophene moiety provides complementary π-π stacking capabilities. This molecular architecture creates a versatile pharmacophore capable of engaging diverse target proteins through multipoint binding [3] [10].
The strategic fusion of thiophene and 1,2,4-oxadiazole rings creates synergistic pharmacophores with enhanced biological activity profiles. This molecular hybridization approach capitalizes on complementary properties:
The thiophene moiety contributes enhanced lipophilicity for membrane penetration and engages in sulfur-oxygen interactions and π-stacking with aromatic residues in enzyme binding pockets. Its electron-rich character balances the electron-deficient oxadiazole, creating an optimal electronic profile for target engagement [3] [8].
The 1,2,4-oxadiazole provides metabolic stability, hydrogen-bonding capability, and conformational restraint, as previously established.
This complementary pairing enables activity against structurally diverse targets. A compelling example emerged from a 2023 study where thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids demonstrated remarkable activity against breast cancer (MCF-7) cell lines. Compound TOT-14 exhibited superior antiproliferative activity (IC₅₀ = 4.83 µg/mL) compared to epirubicin (IC₅₀ = 6.78 µg/mL), attributed to synergistic effects of increased cellular uptake and ROS generation [3]. The molecular hybridization approach was similarly applied in antipsoriatic agents, where oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-diones inhibited keratinocyte hyperproliferation by disrupting redox homeostasis through ROS generation [8].
The multitarget potential of thiophene-oxadiazole derivatives is exemplified in neurodegenerative disease research. Flavone-1,2,4-oxadiazole hybrids demonstrated efficacy in Parkinson's disease models by simultaneously inhibiting neuroinflammation through suppression of NF-κB and MAPK signaling pathways while promoting M2 macrophage polarization [5]. Similarly, 1,2,4-oxadiazole derivatives exhibited multifunctional anti-Alzheimer profiles through cholinesterase inhibition (IC₅₀ values down to 0.00098 µM for AChE), antioxidant activity (surpassing quercetin in some cases), and MAO-B inhibition (IC₅₀ down to 117.43 µM) [4].
In infectious disease applications, thiophene-oxadiazole hybrids demonstrated significant antileishmanial activity against Leishmania infantum. Compound Ox1 (containing a 3-thiophen-2-yl-1,2,4-oxadiazole core) exhibited exceptional selectivity indices (18.7 against promastigotes and 61.7 against amastigotes) through mitochondrial membrane disruption, as confirmed by ultrastructural analysis and flow cytometry. Molecular docking revealed strong affinity for the CYP51 enzyme, a validated drug target in Leishmania [10]. This illustrates how the thiophene-oxadiazole pharmacophore can be optimized for selective pathogen targeting.
The structural architecture of 2-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-ethylamine represents an evolution of this hybrid approach, where the ethylamine substituent introduces:
This molecular design exemplifies modern strategies in privileged scaffold hybridization to address complex multifactorial diseases through designed polypharmacology [3] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1